Tenofovir alafenamide Intermediate 1 is a crucial compound in the synthesis of tenofovir alafenamide, a prodrug used primarily for treating chronic hepatitis B and human immunodeficiency virus infections. This intermediate plays a significant role in the pharmaceutical industry due to its improved safety profile compared to its predecessor, tenofovir disoproxil fumarate. Tenofovir alafenamide is characterized by its ability to achieve high intracellular concentrations with lower systemic exposure, which minimizes potential side effects.
The compound was developed by Gilead Sciences Inc. and received approval from the U.S. Food and Drug Administration on November 5, 2015. Its synthesis involves several chemical processes that enhance its efficacy and stability compared to earlier formulations.
Tenofovir alafenamide Intermediate 1 is classified as a small molecule and is categorized under nucleoside analog reverse transcriptase inhibitors. It is recognized for its antiviral properties, particularly against hepatitis B virus and human immunodeficiency virus.
The synthesis of Tenofovir alafenamide Intermediate 1 typically involves several steps, including condensation reactions and alkylation processes. One notable method described in patent literature involves the use of organic solvents like N,N-dimethylacetamide, along with specific bases and catalysts to facilitate the reaction between adenine derivatives and phosphonates.
The preparation method has been optimized to reduce solvent consumption and reaction time while maintaining high yields and purity of the final product. For instance, one process reported yields of up to 75% for hydroxypropyl adenine through alkylation with (R)-propylene carbonate, followed by further reactions to form the desired intermediate.
The molecular formula for Tenofovir alafenamide Intermediate 1 is with a molecular weight of approximately 476.47 g/mol. The structural components include an adenine base linked to a phosphonate moiety through an oxycarbonyloxymethyl linker, which enhances its bioavailability.
The synthesis of Tenofovir alafenamide Intermediate 1 involves several key reactions:
The reaction conditions are optimized for minimal catalyst use and reduced reaction times, making them suitable for industrial-scale production. The methods aim for high atom economy and low production costs.
After oral administration, Tenofovir alafenamide is rapidly absorbed and converted intracellularly into its active form, tenofovir diphosphate. This conversion occurs primarily in hepatocytes, facilitated by cathepsin A enzymes.
Once activated, tenofovir diphosphate competes with natural substrates for incorporation into viral DNA during replication processes. This leads to chain termination in viral nucleic acids, effectively inhibiting viral replication.
Tenofovir alafenamide Intermediate 1 is primarily utilized in:
CAS No.: 60537-65-7
CAS No.: 31063-33-9
CAS No.: 35523-89-8
CAS No.:
CAS No.: 61607-82-7
CAS No.: 62453-16-1